7alpha-Methoxy-5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol

Description

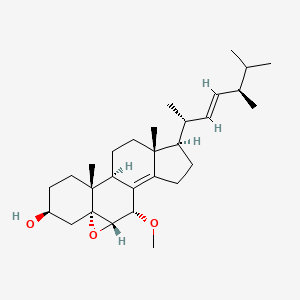

7α-Methoxy-5α,6α-epoxyergosta-8(14),22-dien-3β-ol is a steroidal compound characterized by a 5α,6α-epoxide group, a 7α-methoxy substitution, and conjugated double bonds at positions 8(14) and 22 in the ergostane skeleton. This compound belongs to the class of oxygenated ergosterol derivatives, which are commonly isolated from fungal sources, including endophytic Fusarium species and basidiomycetes like Boletus vioaceo-fuscus . Its structural complexity arises from oxidative modifications of ergosterol, a fungal membrane lipid precursor, through enzymatic or microbial transformations .

The 5α,6α-epoxide and 7α-methoxy groups are critical to its bioactivity, influencing interactions with cellular targets such as enzymes or membranes. Unlike simpler ergosterol derivatives, the 8(14) double bond introduces steric constraints that may enhance receptor binding specificity .

Properties

Molecular Formula |

C29H46O3 |

|---|---|

Molecular Weight |

442.7 g/mol |

IUPAC Name |

(1S,2R,5S,7R,9S,10S,15R,16R)-15-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-11-en-5-ol |

InChI |

InChI=1S/C29H46O3/c1-17(2)18(3)8-9-19(4)21-10-11-22-24-23(13-14-27(21,22)5)28(6)15-12-20(30)16-29(28)26(32-29)25(24)31-7/h8-9,17-21,23,25-26,30H,10-16H2,1-7H3/b9-8+/t18-,19+,20-,21+,23-,25-,26-,27+,28+,29-/m0/s1 |

InChI Key |

BJTPDQYXZBBHFO-MCNHYONISA-N |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2=C3[C@H](CC[C@]12C)[C@]4(CC[C@@H](C[C@]45[C@H]([C@H]3OC)O5)O)C |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2=C3C(CCC12C)C4(CCC(CC45C(C3OC)O5)O)C |

Origin of Product |

United States |

Preparation Methods

Source Material Selection

- Fungal Cultures: Fungi such as Penicillium species and Grifola frondosa have been documented as natural producers of structurally related steroids, including epoxy ergostanes.

- Marine Organisms: Marine sponges like Dysidea species and other marine-derived fungi are also notable sources.

Extraction Procedure

Solvent Extraction: The biological material is homogenized and extracted using organic solvents such as methanol, ethanol, or ethyl acetate. The choice depends on the polarity of the target compound.

Example: Homogenized fungal biomass is extracted with 80% methanol under reflux conditions for 24 hours.Filtration and Concentration: The extract is filtered to remove insoluble debris and concentrated under reduced pressure using rotary evaporation to yield a crude extract rich in steroidal constituents.

Initial Purification

- Liquid-Liquid Partitioning: The crude extract is partitioned between solvents of differing polarity (e.g., hexane and water) to enrich the steroid fraction.

- Solid-Phase Extraction (SPE): Further purification employs SPE cartridges with silica or C18 phases to remove impurities.

Chromatographic Purification

Purification of the compound from the enriched extract involves advanced chromatographic techniques:

Column Chromatography

- Silica Gel or Alumina Columns: Elution with gradient mixtures of hexane and ethyl acetate isolates fractions containing the target compound.

- Monitoring: Fractions are monitored via Thin-Layer Chromatography (TLC) and UV detection.

High-Performance Liquid Chromatography (HPLC)

- Preparative HPLC: Utilized for high-purity isolation, employing reverse-phase columns (C18) with acetonitrile-water gradients.

- Detection: UV absorption at 210-254 nm confirms the presence of steroidal compounds.

Spectroscopic Confirmation

- NMR and MS: Structural elucidation via NMR (both 1D and 2D) and mass spectrometry ensures the identity of the isolated compound.

Semi-Synthetic and Synthetic Modification

Given the complexity of natural extraction, semi-synthetic approaches are often employed to introduce the methoxy group and epoxy functionalities.

Epoxidation of Ergosterol Derivatives

- Starting Material: Ergosterol or structurally similar sterols are used as precursors.

-

Reagents: meta-Chloroperbenzoic acid (m-CPBA) or peracetic acid. Conditions: Reflux in dichloromethane at 0°C to room temperature.This reaction introduces the epoxy group at the 5alpha,6alpha positions, forming the epoxy ergosta derivative.

Methoxylation at the 7alpha Position

- Methylation Reagents: Methyl iodide (CH3I) or dimethyl sulfate in the presence of a base like potassium carbonate.

- Reaction Conditions: Conducted in acetone or DMF at ambient temperature, facilitating selective methylation at the 7alpha hydroxyl group.

Purification of the Modified Compound

Post-reaction, the mixture undergoes chromatographic purification similar to the extraction process, ensuring the isolation of This compound with high purity.

Total Synthesis Approaches

While less common due to complexity, total chemical synthesis has been explored, involving multi-step sequences:

- Construction of the Steroid Core: Via Diels-Alder reactions and subsequent functional group manipulations.

- Introduction of Epoxy and Methoxy Groups: Through regioselective epoxidation and methylation steps, respectively.

- Final Purification: Chromatographic techniques to isolate the target compound.

However, these methods are primarily used for structural analogs or derivatives due to their laborious nature.

Summary of Preparation Methods

| Method | Source | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Natural Extraction | Fungi, Marine Organisms | Solvent extraction, chromatography | Environmentally friendly, natural product integrity | Low yield, time-consuming |

| Semi-synthesis | Ergosterol derivatives | Epoxidation, methylation | Higher yield, controlled modifications | Requires precursor compounds |

| Total Synthesis | Laboratory chemical synthesis | Multi-step organic synthesis | Structural control, purity | Complex, costly |

Chemical Reactions Analysis

Types of Reactions

7alpha-Methoxy-5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol undergoes various chemical reactions, including:

Oxidation: Introduction of additional oxygen atoms to form oxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional epoxy or hydroxyl groups, while reduction may result in the removal of oxygen-containing functional groups .

Scientific Research Applications

7alpha-Methoxy-5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol has several scientific research applications:

Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the context of steroid-based treatments.

Mechanism of Action

The mechanism of action of 7alpha-Methoxy-5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The epoxy and methoxy groups play crucial roles in its binding affinity and activity. The pathways involved include modulation of enzyme activity and alteration of cellular signaling processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

A comparative analysis of 7α-Methoxy-5α,6α-epoxyergosta-8(14),22-dien-3β-ol and related ergostane derivatives is summarized below:

Key Findings:

Epoxide vs. Epidioxy Groups :

- The 5α,6α-epoxide in the target compound and its metabolites (e.g., M1, M2) confers greater cytotoxicity compared to 5α,8α-epidioxy derivatives, which are more associated with antimicrobial activity .

- Epidioxy derivatives (e.g., 5α,8α-epidioxyergosta-6,22-dien-3β-ol) lack the 7α-methoxy group, reducing their steric hindrance and likely altering membrane permeability .

Methoxy Substitution: The 7α-methoxy group in the target compound distinguishes it from hydroxylated analogs (e.g., M1, M2).

Double Bond Positioning :

- The Δ8(14) configuration in the target compound creates a rigid tetracyclic structure, contrasting with Δ6 or Δ7 derivatives (e.g., 5α,6α-epoxyergosta-7,22-dien-3β-ol). This rigidity may enhance binding to proteins involved in apoptosis or cell cycle arrest .

Biological Activity :

- Metabolites like M2 (5α,6α-epoxyergosta-8,22-diene-3β,7α-diol) exhibit 10-fold higher cytotoxicity than ergosterol peroxide (IC₅₀: 4 µM vs. 40 µM in Colo320 cells) due to the combined effects of the epoxide and hydroxyl groups .

- In contrast, epidioxy derivatives (e.g., from Duranta repens) show enzyme inhibitory activity (prolyl endopeptidase, thrombin) rather than cytotoxicity, highlighting functional diversity within the ergostane class .

Biological Activity

7alpha-Methoxy-5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol is a complex steroid compound belonging to the ergostane family. Its molecular formula is , indicating the presence of 29 carbon atoms, 46 hydrogen atoms, and one oxygen atom. This compound features a methoxy group at the 7-alpha position and an epoxy group between the 5-alpha and 6-alpha positions, which contribute to its unique biological activities and reactivity profiles.

Modulation of Liver X Receptors (LXRs)

Research indicates that this compound acts as a modulator of liver X receptors (LXRs). These receptors are crucial in regulating lipid metabolism and cholesterol homeostasis. The compound's structural characteristics suggest it may influence gene expression related to these metabolic pathways, potentially offering therapeutic benefits in managing dyslipidemia and related disorders.

Cytotoxic Effects

The compound has demonstrated cytotoxic effects against various cancer cell lines. Notably, studies have reported its activity against the A549 lung cancer cell line, indicating potential applications in cancer therapy. The mechanism of action may involve the modulation of cellular signaling pathways that lead to apoptosis or cell cycle arrest in cancer cells .

Antifungal Properties

In addition to its anticancer properties, there is evidence suggesting that this compound exhibits antifungal activity. This property may be attributed to its structural similarities with ergosterol, a key component in fungal cell membranes. The interaction with fungal sterols can disrupt membrane integrity, leading to antifungal effects .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions starting from simpler sterol precursors. Common synthetic methods include:

- Epoxidation : Introduction of the epoxy group via reaction with peracids.

- Methoxylation : Addition of the methoxy group using methylating agents.

- Purification : Techniques such as chromatography to isolate the desired product.

This synthetic pathway allows for the efficient production of this complex sterol derivative while enabling further modifications for enhanced biological properties.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific combination of methoxy and epoxy functionalities. Below is a comparative table highlighting its structural features alongside similar compounds:

| Compound Name | Structural Features |

|---|---|

| Ergosterol | A natural sterol precursor without epoxy or methoxy groups |

| 22E,24R-Ergosta-5alpha,6alpha-Epoxide | Similar epoxy structure but different substituents |

| 7-alpha-Hydroxyergosterol | Hydroxylated variant lacking methoxylation |

| (22E)-Ergosta-7,22-Diene | A simpler derivative without additional functional groups |

This table illustrates how the unique combination of functional groups in this compound enhances its biological activity compared to other compounds.

Case Studies and Research Findings

- Study on Cytotoxic Activity : A study conducted on extracts from Aspergillus awamori identified this compound as a potent cytotoxic agent against A549 cells. The study utilized NMR spectroscopy for structural elucidation and confirmed the compound's efficacy through various assays .

- Lipid Metabolism Modulation : Another research project investigated the effects of this compound on lipid metabolism in vitro. Results indicated significant modulation of LXR target genes, supporting its role as a potential therapeutic agent for metabolic disorders.

Q & A

Q. What spectroscopic methods are recommended for structural elucidation of this ergostane derivative?

- Methodological Answer: Structural characterization should combine 1D/2D NMR (e.g., 1H, 13C, HSQC, HMBC) to confirm stereochemistry at C-5, C-6, and C-7, alongside X-ray crystallography for unambiguous epoxy-methoxy spatial arrangement. Compare spectral data with structurally related sterols, such as 5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol derivatives . For methoxy group verification, employ NOESY to confirm the 7alpha-methoxy orientation.

Q. What synthetic strategies are effective for introducing the 5alpha,6alpha-epoxy and 7alpha-methoxy groups?

- Methodological Answer:

- Epoxidation: Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane to selectively epoxidize the Δ5,6 double bond in ergosta precursors. Monitor reaction progress via TLC to avoid over-oxidation .

- Methoxylation: Treat the 7alpha-hydroxy intermediate with methyl iodide under basic conditions (e.g., K2CO3/DMF) to introduce the methoxy group. Optimize reaction time to prevent epoxide ring-opening side reactions .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer: Store at -20°C in amber vials under inert gas (argon/nitrogen) to prevent epoxy ring degradation and photo-oxidation. Conduct stability assays via HPLC-UV every 6 months to monitor degradation products (e.g., diol formation from epoxy hydrolysis) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

- Methodological Answer:

- Purity Validation: Use LC-MS to confirm >98% purity, as impurities (e.g., Δ8,14 vs. Δ7,8 isomers) may skew bioactivity results .

- Assay Standardization: Replicate studies in multiple cell lines (e.g., RAW264.7 macrophages for anti-inflammatory assays) with controls for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Stereochemical Impact: Compare bioactivity of 7alpha-methoxy vs. 7beta-methoxy analogs to isolate stereochemical contributions .

Q. What strategies optimize regioselective functionalization of the 5alpha,6alpha-epoxy ring?

- Methodological Answer:

- Nucleophilic Opening: React the epoxide with Grignard reagents (e.g., MeMgBr) in THF at -78°C to selectively attack C-6, guided by steric hindrance at C-5 .

- Acid-Catalyzed Rearrangement: Use BF3·Et2O to isomerize the epoxide to a ketone for downstream derivatization, monitoring via FT-IR for carbonyl formation .

Q. How to design mechanistic studies for its reported anti-inflammatory activity?

- Methodological Answer:

- In Vitro Targets: Screen against COX-2 and LOX-15 enzymes using fluorometric assays. Normalize inhibition data to reference inhibitors (e.g., indomethacin) .

- Molecular Docking: Use AutoDock Vina to model interactions with COX-2’s catalytic site, focusing on hydrogen bonding with the epoxy oxygen and methoxy group .

- Gene Expression: Perform qPCR on LPS-stimulated macrophages to quantify TNF-α and IL-6 suppression, correlating with dose-dependent epoxy-methoxy effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.